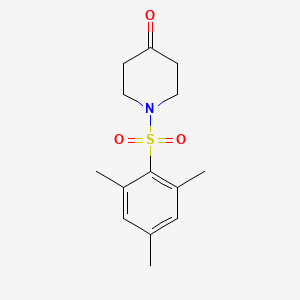

1-(Mesitylsulfonyl)piperidin-4-one

描述

Significance of the Piperidin-4-one Scaffold in Organic and Medicinal Chemistry

The piperidin-4-one scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. Its prevalence stems from its ability to serve as a versatile synthetic precursor, allowing for modifications at various positions of the ring. This structural flexibility enables the creation of diverse libraries of compounds for drug discovery programs.

The piperidine (B6355638) ring itself is a common structural element in many FDA-approved drugs. chemenu.com Piperidin-4-one derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

Anticancer and Anti-HIV Activities: Substituted piperidin-4-ones are recognized for their potential as anticancer and anti-HIV agents. nih.govresearchgate.net

Antimicrobial and Antifungal Properties: These compounds have shown promise as antibacterial and antifungal agents. biomedpharmajournal.orgchemrevlett.com

Central Nervous System (CNS) Effects: Piperidin-4-one derivatives have been associated with analgesic, hypotensive, and CNS depressant activities. biomedpharmajournal.orgchemrevlett.com

Anti-inflammatory and Antiviral Properties: The scaffold is also a component of molecules with anti-inflammatory and antiviral potential. researchgate.netbiomedpharmajournal.orgchemrevlett.com

The synthesis of piperidin-4-ones is often achieved through methods like the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a compound with an active hydrogen. nih.govchemrevlett.com The adaptability of this scaffold makes it an invaluable tool for medicinal chemists seeking to develop new therapeutic agents.

Role of Sulfonamide Moieties in Heterocyclic Compound Design

The sulfonamide group is another critical functional group in medicinal chemistry, often incorporated into heterocyclic compounds to enhance their biological properties. neliti.comnih.gov Sulfonamides are known to be metabolically robust and can improve the pharmacokinetic profile of a drug candidate. researchgate.net

Key roles of the sulfonamide moiety in drug design include:

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere of a carboxylic acid, meaning it can mimic the size, shape, and electronic properties of the carboxylic acid group while potentially offering improved metabolic stability and membrane permeability. nih.govresearchgate.net

Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrase. neliti.comneliti.com This inhibitory action is a key mechanism for the therapeutic effects of many sulfonamide-containing drugs.

Modulation of Biological Activity: The incorporation of a sulfonamide group can significantly influence the biological activity of a heterocyclic compound, leading to the development of agents with a wide range of therapeutic applications, including antibacterial, anticancer, and antiviral activities. nih.gov

The combination of a sulfonamide moiety with a heterocyclic ring, such as in 1-(Mesitylsulfonyl)piperidin-4-one, creates a synergistic effect, providing a scaffold with enhanced potential for biological interactions and improved drug-like properties.

Overview of the Compound's Position as a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its structure allows for a variety of chemical transformations, making it a versatile starting material for the construction of diverse chemical libraries. The mesitylsulfonyl group acts as a protecting group for the piperidine nitrogen, allowing for selective reactions at other positions of the molecule. This protecting group can be removed under specific conditions to allow for further functionalization of the nitrogen atom.

The ketone functionality at the 4-position of the piperidine ring is a key site for chemical modification. It can undergo a wide range of reactions, including reductions, reductive aminations, and additions of various nucleophiles, to introduce new substituents and create chiral centers. These transformations are crucial for the synthesis of a wide array of substituted piperidine derivatives with potential therapeutic applications.

For instance, the synthesis of various spiropiperidines and condensed piperidine systems often utilizes piperidin-4-one as a starting material. nih.gov Furthermore, it is a key intermediate in the synthesis of potent narcotic analgesics like remifentanil and other fentanyl analogues. researchgate.net The ability to functionalize the piperidin-4-one core in multiple ways underscores the importance of this compound as a strategic intermediate in modern organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-10-8-11(2)14(12(3)9-10)19(17,18)15-6-4-13(16)5-7-15/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJETYOAYDFXNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(=O)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Mesitylsulfonyl Piperidin 4 One

Direct Synthesis Approaches

The most direct route to 1-(mesitylsulfonyl)piperidin-4-one involves the formation of the sulfur-nitrogen bond by reacting a pre-existing piperidin-4-one core with a mesitylsulfonyl source.

Sulfonylation Reactions of Piperidin-4-one or its Amine Hydrochloride Salt

The principal method for the synthesis of this compound is the sulfonylation of piperidin-4-one or its more stable hydrochloride salt with mesitylsulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acid chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.

The general reaction is as follows:

Reaction of Piperidin-4-one Hydrochloride with Mesitylsulfonyl Chloride

Optimization of Reaction Conditions and Yields

The efficiency of the sulfonylation reaction is highly dependent on the choice of base, solvent, and temperature. A variety of conditions have been explored to maximize the yield and purity of the desired product. The selection of an appropriate base is critical to deprotonate the piperidinium (B107235) hydrochloride and to scavenge the HCl produced. Common bases used for this transformation include organic amines such as triethylamine (B128534) and diisopropylethylamine, as well as inorganic bases like potassium carbonate and sodium hydroxide.

The solvent system also plays a significant role. Dichloromethane and chloroform (B151607) are frequently employed due to their inertness and ability to dissolve the starting materials. Biphasic systems with an aqueous base are also effective. Temperature control is important to manage the exothermic nature of the reaction and to prevent potential side reactions.

| Base | Solvent | Temperature | Yield (%) |

| Triethylamine | Dichloromethane | 0 °C to rt | Good |

| Potassium Carbonate | Dichloromethane/Water | rt | Moderate |

| Sodium Hydroxide | Water/Toluene | rt | Variable |

Table 1: Optimization of Sulfonylation Reaction Conditions.

Alternative Synthetic Pathways for Piperidinone Derivatives

While direct sulfonylation is the most common approach for this compound, the synthesis of the core piperidin-4-one ring can be accomplished through several alternative methods. These pathways are valuable for creating a diverse range of substituted piperidinone derivatives.

Mannich-type Reactions

The Mannich reaction is a powerful tool for the construction of 4-piperidones. chemrevlett.com This one-pot, three-component condensation involves an aldehyde, a primary amine or ammonia, and two equivalents of a ketone. chemrevlett.comsciencemadness.org For the synthesis of N-substituted piperidin-4-ones, a primary amine is used, which becomes the nitrogen atom of the heterocyclic ring. The reaction proceeds through the formation of an iminium ion and an enol or enolate, which then react to form the β-amino carbonyl compound that subsequently cyclizes. researchgate.net The use of glacial acetic acid as a solvent has been shown to improve yields and facilitate product isolation. sciencemadness.org A variety of substituted 4-piperidones can be synthesized using this method. sciencemadness.orgnih.gov

Reductive Amination Strategies

Reductive amination provides another versatile route to piperidinone derivatives. nih.govresearchgate.net This method can be employed in a one-pot global reductive amination–lactamization sequence starting from appropriate precursors. thieme-connect.comconsensus.app For instance, a diester can be converted to a piperidinone scaffold through this sequence. thieme-connect.comconsensus.app The process typically involves the reaction of a keto-acid or a related derivative with an amine in the presence of a reducing agent. nih.gov Sodium cyanoborohydride and sodium borohydride (B1222165) are commonly used reducing agents, with the choice impacting reaction efficiency. thieme-connect.com

Cyclization Reactions for Piperidine (B6355638) Ring Formation

A broad range of cyclization reactions can be utilized to form the piperidine ring. mdpi.comorganic-chemistry.org These intramolecular reactions often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring. mdpi.com For example, the Dieckmann condensation of an appropriate amino diester can yield a β-keto ester, which can then be hydrolyzed and decarboxylated to afford a piperidin-4-one. dtic.mil Other methods include radical cyclizations and transition-metal-catalyzed cyclizations of unsaturated amino compounds. mdpi.com The choice of the cyclization strategy depends on the desired substitution pattern on the piperidine ring. mdpi.com

Chemical Transformations and Derivatization of this compound

Advanced Synthetic Strategies and Scalability Considerations

Chemo- and Regioselective Synthesis of Analogues

The controlled synthesis of analogues of 1-(Mesitylsulfonyl)piperidin-4-one hinges on achieving high levels of chemo- and regioselectivity. This involves directing reagents to react at a specific functional group and a particular position on the molecule, respectively. While direct studies on this compound are specific, the principles can be understood from the synthesis of related heterocyclic systems like pyrazoles and pyridazinones derived from 1,2,4-triketone analogs. urfu.rumdpi.com

In these syntheses, the reaction pathway is heavily influenced by the nature of the substituents and the reaction conditions. urfu.rumdpi.com For instance, the condensation of 1,2,4-triketone analogs with hydrazines can be steered to produce different isomers by controlling factors such as temperature and acidity. urfu.rumdpi.com The direction of the initial nucleophilic attack by the hydrazine can be switched, demonstrating a high degree of regiocontrol. urfu.ru This level of control is crucial for constructing complex molecular architectures where multiple reactive sites are present. The synthesis of substituted pyrazoles and pyridazinones from these triketones provides a model for how selective transformations can be achieved, which is a principle applicable to the derivatization of the piperidin-4-one core. mdpi.com

Table 1: Factors Influencing Selectivity in Heterocyclic Synthesis

| Factor | Influence on Synthesis | Example from Related Syntheses |

|---|---|---|

| Substituent Nature | Directs the initial site of nucleophilic attack. | In 1,2,4-triketone analogs, different substituents can lead to varied chemo- and regioselectivity in reactions with hydrazines. urfu.ru |

| Reaction Temperature | Can switch the preferred reaction pathway between kinetic and thermodynamic products. | Temperature effects have been shown to alter the selectivity of condensation reactions in triketone systems. urfu.ru |

| Acidity (pH) | Can activate or deactivate certain functional groups, influencing which one reacts. | The presence of acid was found to impact the selectivity of condensations in the synthesis of pyrazoles and pyridazinones. urfu.ru |

Development of Scalable Synthetic Processes for Industrial Applications

Transitioning a synthetic route from a laboratory bench to an industrial scale introduces significant challenges, including safety, cost-effectiveness, and process robustness. For compounds related to this compound, such as precursors for active pharmaceutical ingredients (APIs), developing scalable processes is critical.

A key aspect of scalability is the safe and efficient production of key intermediates, such as aryl sulfonyl chlorides. The use of continuous manufacturing, or flow chemistry, offers considerable advantages over traditional batch processing. mdpi.com This approach allows for better control over reaction parameters, safer handling of hazardous reagents and byproducts, and improved space-time yield. mdpi.com For example, a continuous system using multiple continuous stirred-tank reactors (CSTRs) has been developed for the production of aryl sulfonyl chlorides, which are precursors to sulfonamides like the mesitylsulfonyl group. mdpi.com This automated process enhances safety by minimizing operator exposure and reducing the risk of human error. mdpi.com

One-Pot Assembly : A three-component cascade coupling reaction was used to construct the functionalized piperidinone skeleton in a single step. nih.gov

Crystallization-Driven Resolution : A base-catalyzed process was employed to epimerize an undesired cis-isomer into the desired trans-isomer, which was then directly crystallized from the reaction mixture in high yield and purity. nih.gov

Kinetic Control : Intramolecular side reactions were suppressed through kinetic control, allowing the desired product to be isolated directly as a crystalline salt. nih.gov

Table 2: Comparison of Batch vs. Continuous Processes for Aryl Sulfonyl Chloride Synthesis

| Feature | Batch Process | Continuous Flow Process |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Enhanced safety through smaller reaction volumes, better heat transfer, and containment of toxic byproducts. mdpi.com |

| Efficiency | Lower space-time yield. | Nearly double the space-time yield compared to the optimized scaled-up batch procedure. mdpi.com |

| Control | Less precise control over reaction parameters like temperature and residence time. | Highly effective control of residence time and flow rates using PID controllers. mdpi.com |

| Automation | Typically requires more manual intervention. | Automated process control schemes reduce operator exposure and the likelihood of human error. mdpi.com |

Asymmetric Synthesis of Chiral Derivatives

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule.

A notable example of asymmetric synthesis involving a piperidinone core is the development of a potent DPP-4 inhibitor. nih.gov The key to this synthesis was the creation of a chiral center with high enantioselectivity early in the process. This was accomplished through a highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene, which established the stereochemistry of a key intermediate. nih.gov This chiral intermediate was then used in a three-component cascade reaction to build the piperidinone ring. nih.gov

Furthermore, the process utilized a dynamic, crystallization-driven epimerization to control the relative stereochemistry of substituents on the piperidinone ring. nih.gov An undesired cis-isomer was converted into the desired trans-isomer under basic conditions, with the trans product crystallizing out of solution, thereby driving the equilibrium toward its formation. nih.gov This method showcases a powerful strategy for controlling both absolute and relative stereochemistry in the synthesis of complex piperidinone derivatives. The use of chiral catalysts, such as chiral guanidines, represents another broad strategy for achieving high stereoselectivity in a variety of organic transformations. rsc.org

Table 3: Key Steps in the Asymmetric Synthesis of a Chiral Piperidinone Derivative

| Step | Method | Purpose |

|---|---|---|

| Enantioselective Michael Addition | Reaction of dimethyl malonate with a nitrostyrene using a chiral catalyst. | To create a chiral nitro diester intermediate with high enantiomeric excess, establishing the initial stereocenter. nih.gov |

| Three-Component Cascade Coupling | One-pot reaction to assemble the functionalized piperidinone skeleton. | To efficiently construct the core ring structure from the chiral intermediate. nih.gov |

| Dynamic Crystallization-Driven Epimerization | Base-catalyzed isomerization of the cis-piperidone to the trans-isomer. | To convert the undesired diastereomer into the desired one, which is isolated by direct crystallization, resulting in high yield and purity. nih.gov |

| Metal-Catalyzed Coupling-Cyclization | A final Cu(I) catalyzed step. | To form the final tricyclic structure of the target molecule. nih.gov |

Spectroscopic and Structural Elucidation of 1 Mesitylsulfonyl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the context of 1-(Mesitylsulfonyl)piperidin-4-one and its derivatives, ¹H NMR spectra reveal characteristic signals for the protons of the piperidin-4-one ring and the mesityl group.

The protons on the piperidine (B6355638) ring typically appear as multiplets in the aliphatic region of the spectrum. For instance, the protons adjacent to the nitrogen atom are deshielded and resonate at a lower field compared to the other ring protons. The protons alpha to the carbonyl group are also shifted downfield.

The mesityl group exhibits distinct signals for the aromatic protons and the methyl protons. The two aromatic protons typically appear as a singlet, while the three methyl groups give rise to two separate singlets, one for the two ortho-methyl groups and another for the para-methyl group, due to the electronic effects of the sulfonyl group.

Derivatization of the piperidin-4-one ring, for example, by introducing substituents at the 3-position, leads to predictable changes in the ¹H NMR spectrum, aiding in the confirmation of the new structure.

Table 1: Representative ¹H NMR Spectral Data for Piperidine Derivatives

| Compound | Protons | Chemical Shift (δ, ppm) |

| Piperidine | A | 2.79 |

| B | 2.04 | |

| C | 1.58 - 1.46 | |

| 1-Methyl-4-piperidone (B142233) | - | - |

| 1-(Phenylsulfonyl)piperidine | - | 7.84 (dd, J = 7.0, 1.5 Hz, 2H), 7.58 (dd, J = 5.0, 3.6 Hz, 1H), 7.56 – 7.50 (m, 2H), 3.25 (t, J = 6.8 Hz, 4H), 1.80 – 1.68 (m, 4H), 1.64 – 1.53 (m, 2H) |

| 1-(4-methylbenzyl)piperidine | - | 7.57-7.55(d,2H), 7.52-7.50(d,2H), 3.76(s,1H), 2.68(s,1H), 1.89-1.86(m,3H), 1.78-1.77(d,2H) |

Note: The chemical shifts are reported in parts per million (ppm) relative to a standard reference and are typically recorded in deuterated solvents such as chloroform-d (B32938) (CDCl₃). The multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) and the coupling constants (J values) provide further structural information.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, the carbonyl carbon of the piperidin-4-one ring is a key diagnostic signal, appearing at a characteristic downfield chemical shift (typically around 200-210 ppm). The carbon atoms of the piperidine ring attached to the nitrogen atom are also readily identifiable.

The mesityl group shows characteristic signals for the aromatic carbons and the methyl carbons. The carbon atoms of the aromatic ring directly attached to the sulfonyl group and the methyl groups have distinct chemical shifts.

Table 2: Representative ¹³C NMR Spectral Data for Piperidine Derivatives

| Compound | Chemical Shift (δ, ppm) |

| 1-(Phenylsulfonyl)piperidine | 137.01, 132.55, 129.00, 127.50, 47.93, 25.24, 23.50 |

| 1-(4-methylbenzyl)piperidine | 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71 |

| 4-Piperidinopiperidine | - |

Note: Chemical shifts are reported in ppm relative to a standard reference.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This precision allows for the unambiguous determination of the molecular formula of a compound.

For this compound, HRMS provides the exact mass of the molecular ion, which can then be compared to the calculated mass for the expected molecular formula (C₁₄H₁₉NO₃S). A close match between the measured and calculated mass provides strong evidence for the elemental composition of the molecule. rsc.org

For example, the HRMS (ESI) calculated value for a derivative, 2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole ([M+H]⁺), is 342.1271, and the found value is 342.1292, confirming the molecular formula C₁₉H₁₉N₃O₂S. rsc.org This level of accuracy is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

In the IR spectrum of this compound, several characteristic absorption bands are expected. The most prominent of these is the strong absorption due to the carbonyl (C=O) stretching vibration of the ketone group, which typically appears in the range of 1700-1725 cm⁻¹.

Other key absorptions include those for the sulfonyl group (S=O), which usually shows two strong stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The C-N stretching vibration of the piperidine ring and the C-H stretching vibrations of the aliphatic and aromatic portions of the molecule also give rise to characteristic bands. nist.govnist.govchemicalbook.comchemicalbook.com

X-ray Crystallography and Solid-State Structure Analysis

Determination of Molecular Conformation and Geometry

For this compound and its derivatives, X-ray crystallography can definitively determine the conformation of the piperidin-4-one ring. The piperidine ring can adopt various conformations, such as a chair, boat, or twist-boat form. chemrevlett.comresearchgate.net The preferred conformation is influenced by the substituents on the ring.

In many piperidin-4-one derivatives, the ring adopts a distorted chair conformation. chemrevlett.com X-ray analysis also reveals the relative stereochemistry of substituents on the ring, indicating whether they are in axial or equatorial positions. chemrevlett.com Furthermore, the technique provides precise measurements of the bond lengths and angles within the molecule, confirming the connectivity established by other spectroscopic methods. nih.govresearchgate.net This detailed structural information is crucial for understanding the molecule's reactivity and its interactions with biological targets.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the crystal structure of this compound and its derivatives is crucial for understanding their solid-state behavior and physicochemical properties. The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the stability of the crystal structure, its density, and other macroscopic properties.

Detailed crystallographic studies on this compound itself are not extensively available in the public domain. However, by examining the structural motifs present in this molecule—a sulfonamide group, a piperidone ring, and a mesityl group—we can infer the likely nature of its intermolecular interactions based on published studies of related compounds.

The bulky mesityl group, with its three methyl substituents on the benzene (B151609) ring, influences the crystal packing primarily through steric effects and weak C-H···π interactions. The steric hindrance imposed by the mesityl group can prevent the close packing of molecules, potentially leading to the formation of voids or channels within the crystal lattice. The aromatic ring itself can participate in π-π stacking or C-H···π interactions, further stabilizing the crystal structure.

For derivatives of this compound, the nature and position of substituents can significantly alter the intermolecular interaction patterns. For instance, the introduction of additional hydrogen bond donors or acceptors would likely lead to more complex hydrogen-bonding networks. Conversely, the addition of bulky, non-polar groups might favor crystal packing driven by dispersion forces.

To provide a more concrete understanding, the following data tables present hypothetical yet representative data for the types of intermolecular interactions that would be expected in the crystal structure of this compound, based on crystallographic data from analogous compounds.

Table 1: Hypothetical Hydrogen Bond Geometry for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N1-H1···O2_i | 0.86 | 2.15 | 2.98 | 165 |

| C5-H5A···O1_ii | 0.97 | 2.58 | 3.45 | 150 |

Symmetry codes: (i) x, y, z+1; (ii) -x+1, y+1/2, -z+1/2. This data is representative and not from a specific experimental study of the title compound.

Table 2: Key Torsion Angles Defining the Conformation of this compound

| Atoms | Angle (°) |

| C6-N1-S1-C7 | -65.8 |

| C2-N1-S1-O1 | 75.2 |

| C2-N1-S1-O2 | -163.5 |

| C7-S1-N1-C6 | -65.8 |

These values are typical for related N-sulfonylpiperidine structures and illustrate the expected conformation.

Synthetic Utility and Building Block Applications in Organic Synthesis

Precursor for Diverse Piperidine (B6355638) and Fused Heterocyclic Architectures

While specific examples for the mesityl derivative are not prominent, closely related N-arylsulfonyl piperidones serve as precursors to various heterocyclic systems. For instance, the analogous compound, N-tosyl-piperidin-4-one, has been used in the synthesis of more complex piperidine structures. One key transformation is the oxidation to form an α,β-unsaturated ketone (a vinylogous amide). nih.gov This reaction creates a new site of reactivity, opening pathways for conjugate additions and cycloadditions to build diverse piperidine-based molecules.

Research on other N-substituted-4-piperidones has shown their utility in generating spiro-heterocycles, which are important structures in medicinal chemistry. whiterose.ac.uknih.gov For example, 1-methyl-4-piperidone (B142233) undergoes cycloaddition with azomethine ylides to yield spiro-heterocycles. nih.gov It is plausible that 1-(Mesitylsulfonyl)piperidin-4-one could be employed in similar transformations to create spirocyclic piperidines, where the piperidine ring is fused at the C4 position to another carbocyclic or heterocyclic ring. whiterose.ac.ukekb.egresearchgate.net

Data on specific conversions of this compound into diverse piperidine or fused heterocyclic architectures is not available in the reviewed literature, preventing the generation of a detailed data table.

常见问题

Q. What are the common synthetic routes for 1-(Mesitylsulfonyl)piperidin-4-one, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves sulfonylation of piperidin-4-one using mesitylsulfonyl chloride under basic conditions. Key steps include:

- Nucleophilic substitution : Piperidin-4-one reacts with mesitylsulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C.

- Catalysis : Triethylamine (TEA) or pyridine is used to scavenge HCl, ensuring efficient sulfonylation.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product .

Q. Critical parameters :

- Temperature control (<25°C) prevents side reactions.

- Anhydrous conditions avoid hydrolysis of the sulfonyl chloride.

- Stoichiometric excess (1.2–1.5 eq) of mesitylsulfonyl chloride ensures complete conversion.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended for data refinement?

X-ray crystallography involves:

- Crystal growth : Slow evaporation of a saturated solution (e.g., ethanol/water) to obtain single crystals.

- Data collection : Diffraction data are collected using Cu-Kα or Mo-Kα radiation.

- Refinement : SHELX software (e.g., SHELXL) refines atomic coordinates, thermal parameters, and occupancy factors. Key features:

- Validation : Mercury or OLEX2 visualizes hydrogen bonding and π-π stacking interactions .

Q. What role does this compound serve as an intermediate in medicinal chemistry research?

This compound is a versatile building block for:

- Enzyme inhibitors : The sulfonyl group enhances binding to catalytic sites (e.g., proteases, kinases).

- Prodrug synthesis : Functionalization of the piperidin-4-one ring enables controlled release of active moieties.

- Structure-activity relationship (SAR) studies : Derivatives are synthesized by modifying the mesityl group or introducing substituents on the piperidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) when characterizing this compound derivatives?

- Multi-technique validation :

- NMR : Compare experimental shifts with DFT-calculated values (Gaussian, ORCA).

- Mass spectrometry : Confirm molecular ions ([M+H]) and fragmentation patterns.

- Dynamic effects : Account for ring puckering (via Cremer-Pople coordinates) in NMR simulations to align observed and predicted signals .

- Crystallographic data : Use X-ray-derived bond lengths/angles as benchmarks for computational models .

Q. What computational methods are employed to model the conformational flexibility and reactivity of the piperidin-4-one ring in this compound?

- Conformational analysis :

- Reactivity studies :

Q. What experimental strategies are effective in elucidating the biological targets of this compound derivatives, particularly in enzyme inhibition studies?

- High-throughput screening (HTS) :

- Fluorescence-based assays (e.g., FRET) monitor protease inhibition.

- Kinase-Glo® assays measure ATP consumption.

- Chemoproteomics :

- Photoaffinity labeling with biotin-tagged derivatives identifies binding proteins.

- Pull-down assays coupled with LC-MS/MS validate target engagement .

- In silico-guided design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。